molecular formula C18H14Br2O4 B288007 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

カタログ番号 B288007
分子量: 454.1 g/mol
InChIキー: OIMRIPVNDIMRNS-VMPITWQZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one, also known as DBET, is a small molecule inhibitor that has shown promising results in cancer research. DBET targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression.

作用機序

3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one targets the bromodomain of BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones, which are involved in the transcription of genes. By inhibiting the bromodomain of BET proteins, 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one disrupts the binding of BET proteins to acetylated histones, leading to the downregulation of genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has been shown to induce differentiation and apoptosis in cancer cells, leading to the inhibition of cancer cell growth and survival. 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. However, further research is needed to fully understand the biochemical and physiological effects of 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one.

実験室実験の利点と制限

One of the main advantages of 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one is its specificity for BET proteins, which reduces the risk of off-target effects. 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has also been shown to have a favorable safety profile in preclinical studies. However, 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has limited solubility in aqueous solutions, which may limit its use in certain experiments. 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one also has a relatively short half-life, which may require frequent dosing in vivo.

将来の方向性

There are several future directions for 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one research. One area of interest is the development of more potent and selective BET inhibitors, which may improve the efficacy of 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one in cancer treatment. Another area of interest is the identification of biomarkers that can predict the response to 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one treatment, which may help to personalize cancer treatment. Finally, the combination of 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one with other cancer therapies, such as chemotherapy or immunotherapy, may lead to improved outcomes in cancer patients.
Conclusion:
3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one is a promising small molecule inhibitor that has shown efficacy in cancer research. Its specificity for BET proteins and favorable safety profile make it a viable option for further research. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations. The future directions of 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one research hold great promise for the development of more effective cancer treatments.

合成法

The synthesis of 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one involves several steps, starting with the reaction of 2,4,6-tribromoanisole with 3-ethoxyprop-1-ene in the presence of a palladium catalyst. This reaction produces a key intermediate, which is then subjected to a series of reactions to obtain the final product, 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one. The synthesis of 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has been optimized to improve its yield and purity, making it a viable option for further research.

科学的研究の応用

3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has shown promising results in cancer research, specifically in the treatment of acute myeloid leukemia (AML). BET proteins have been shown to play a critical role in the development and progression of AML, and inhibition of these proteins by 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has been shown to induce differentiation and apoptosis in AML cells. 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has also been shown to inhibit the growth of other cancer cell lines, including breast, prostate, and lung cancer cells.

特性

製品名

3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

分子式

C18H14Br2O4

分子量

454.1 g/mol

IUPAC名

3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H14Br2O4/c1-2-24-13-6-3-11(4-7-13)5-8-16(21)14-9-12(19)10-15(20)18(23)17(14)22/h3-10H,2H2,1H3,(H,22,23)/b8-5+

InChIキー

OIMRIPVNDIMRNS-VMPITWQZSA-N

異性体SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC(=C(C2=O)O)Br)Br

SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC(=C(C2=O)O)Br)Br

正規SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC(=C(C2=O)O)Br)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。